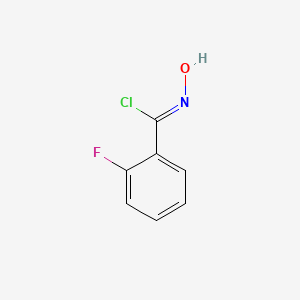

2-Fluoro-N-hydroxybenzimidoyl chloride

Description

2-Fluoro-N-hydroxybenzimidoyl chloride (C₇H₅ClFNO) is a halogenated benzimidoyl chloride derivative characterized by a fluorine substituent at the 2-position of the benzene ring and an N-hydroxyimidoyl chloride functional group. This compound belongs to a class of reactive intermediates widely studied for their applications in organic synthesis, particularly in the preparation of heterocycles and coordination chemistry. The fluorine atom’s electronegativity and small atomic radius impart unique electronic and steric properties, influencing reactivity and stability compared to other halogen-substituted analogs.

Properties

CAS No. |

39502-43-7 |

|---|---|

Molecular Formula |

C7H5ClFNO |

Molecular Weight |

173.57 g/mol |

IUPAC Name |

(1E)-2-fluoro-N-hydroxybenzenecarboximidoyl chloride |

InChI |

InChI=1S/C7H5ClFNO/c8-7(10-11)5-3-1-2-4-6(5)9/h1-4,11H/b10-7+ |

InChI Key |

RYFCDAXBGQWNIC-JXMROGBWSA-N |

SMILES |

C1=CC=C(C(=C1)C(=NO)Cl)F |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=N\O)/Cl)F |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)Cl)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Fluoro-N-hydroxybenzimidoyl chloride typically involves the introduction of a fluorine atom into the benzimidoyl chloride structure. One common method includes the reaction of N-hydroxybenzimidoyl chloride with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the incorporation of the fluorine atom .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

2-Fluoro-N-hydroxybenzimidoyl chloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert this compound into its reduced forms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where the fluorine or hydroxy group is replaced by other functional groups.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while substitution reactions can produce a variety of substituted benzimidoyl chlorides .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Recent studies have indicated that 2-F-HBC derivatives exhibit promising antitumor properties. For instance, the synthesis of fluorinated benzimidazole derivatives using 2-F-HBC has been explored for their potential as anticancer agents. The fluorine atom enhances the lipophilicity and metabolic stability of these compounds, which is crucial for drug development .

Enzyme Inhibitors

2-F-HBC has been utilized as a precursor for synthesizing various enzyme inhibitors. Its derivatives have shown effectiveness against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. The incorporation of the fluorine atom is believed to improve binding affinity and selectivity towards the target enzyme .

Radiochemistry

Radiolabeling Applications

One of the notable applications of 2-F-HBC is in the development of radiolabeled compounds for positron emission tomography (PET) imaging. The compound can be converted into 18F-labeled isoxazoles through ruthenium-catalyzed cycloaddition reactions, providing a stable synthon for creating radiotracers . This application is particularly significant in the field of oncology, where imaging plays a crucial role in diagnosis and treatment monitoring.

Synthetic Organic Chemistry

Synthesis of Urea Derivatives

The amide-assisted rearrangement reaction involving 2-F-HBC has been reported to yield various 1,3-diphenylurea derivatives efficiently. This reaction demonstrates good functional group tolerance and proceeds under mild conditions without the need for metal catalysts. The ability to synthesize these derivatives rapidly opens avenues for exploring their biological activities .

Fluoroalkylation Strategies

2-F-HBC serves as an effective leaving group in photoinduced fluoroalkylation reactions. This application highlights its utility in generating fluoroalkylated products, which are valuable in pharmaceuticals and agrochemicals due to their enhanced biological properties .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antitumor Activity | Development of Fluorinated Benzimidazole Derivatives | Compounds exhibited significant cytotoxicity against various cancer cell lines, indicating potential as anticancer drugs. |

| Radiolabeling Techniques | Synthesis of 18F-labeled Isoxazoles | Achieved high radiochemical yields (up to 84%) using 2-F-HBC as a synthon, demonstrating its efficacy in PET imaging applications. |

| Urea Derivative Synthesis | Amide-Assisted Rearrangement | Successfully synthesized multiple urea derivatives with yields ranging from 71% to 87%, showcasing versatility in organic synthesis. |

Mechanism of Action

The mechanism by which 2-Fluoro-N-hydroxybenzimidoyl chloride exerts its effects involves the formation of reactive intermediates, such as free radicals or carbocations, during chemical reactions. These intermediates can interact with molecular targets, including enzymes, proteins, and nucleic acids, leading to various biochemical and physiological effects .

The molecular pathways involved in these interactions often include the activation or inhibition of specific enzymes, modulation of signal transduction pathways, and alteration of gene expression. These mechanisms are crucial for understanding the compound’s potential therapeutic applications and its role in biological systems .

Comparison with Similar Compounds

Key Structural and Molecular Differences

The most closely related analog is 2-Chloro-N-hydroxybenzimidoyl chloride (C₇H₅Cl₂NO, CAS 29568-74-9), which replaces fluorine with chlorine at the 2-position . A comparative analysis of these compounds is provided below:

Reactivity and Stability

- In contrast, the chlorine substituent in the analog offers less electron-withdrawing capability, which may reduce stabilization of adjacent functional groups .

- Leaving Group Potential: Chlorine’s larger atomic size and lower bond dissociation energy (compared to C–F) make 2-Chloro-N-hydroxybenzimidoyl chloride more reactive in nucleophilic substitution reactions. Fluorine’s strong C–F bond renders the fluoro analog less prone to displacement under mild conditions.

- Steric Effects: Chlorine’s larger atomic radius introduces minor steric hindrance, which could influence regioselectivity in cyclization or coordination reactions.

Physicochemical Properties

- Solubility: Both compounds are likely polar and soluble in aprotic solvents (e.g., DMF, DMSO). The fluoro derivative may exhibit slightly lower solubility in methanol due to reduced hydrogen-bonding capacity.

- Thermal Stability : The fluoro compound’s stronger C–F bond may confer higher thermal stability compared to the chloro analog.

Research Findings and Limitations

- Chloro Analog Data : The chloro derivative’s molecular weight (190.029 g/mol) and CAS registry (29568-74-9) are well-documented, with synthetic protocols and safety data available .

- Fluoro Analog Gaps : Experimental data on the fluoro compound’s reactivity, spectroscopic signatures (e.g., NMR, IR), and toxicity remain sparse in the literature. Further studies are needed to validate extrapolated properties.

Biological Activity

2-Fluoro-N-hydroxybenzimidoyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in drug development.

- Molecular Formula : C₇H₅ClFN₁O

- Molecular Weight : 173.57 g/mol

- CAS Number : 1404480-10-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity, while the hydroxy group can participate in hydrogen bonding, modulating the activity of target molecules .

Antimicrobial Activity

Research indicates that derivatives of benzimidoyl chloride compounds exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth and demonstrate antifungal activities, suggesting that this compound may possess similar properties .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit beta-secretase (BACE), an enzyme implicated in Alzheimer's disease pathology. Inhibition of BACE activity can reduce amyloid-beta plaque formation, a hallmark of Alzheimer's disease .

Case Studies and Research Findings

- Study on Antifungal Activity : A study evaluated various benzimidoyl derivatives for antifungal properties against Candida species. The results indicated that certain modifications increased potency against fungal strains, highlighting the importance of structural variations in enhancing biological activity .

- Beta-Secretase Inhibition : In vitro assays demonstrated that compounds similar to this compound effectively inhibited BACE activity, showcasing their potential for Alzheimer’s treatment .

- Cytotoxicity Studies : Compounds derived from benzimidoyl chlorides were tested for cytotoxic effects against cancer cell lines, including glioblastoma and breast cancer cells. Some derivatives showed significant cytotoxicity with IC50 values ranging from 36 to 80 µM, indicating potential as anti-cancer agents .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅ClFN₁O |

| Molecular Weight | 173.57 g/mol |

| CAS Number | 1404480-10-9 |

| Antimicrobial Activity | Positive (varies by derivative) |

| BACE Inhibition | Yes (in vitro) |

| Cytotoxicity (IC50) | 36 - 80 µM (varies by derivative) |

Q & A

Q. Key Variables Affecting Yield

| Reagent | Solvent | Temperature | Reaction Time | Yield Range |

|---|---|---|---|---|

| SOCl₂ | Benzene | Reflux | 4–6 hours | 60–75% |

| (COCl)₂ | DCM | 0–20°C | 1–3 hours | 70–85% |

Advanced Consideration: Optimizing solvent polarity (e.g., DCM vs. benzene) impacts reaction kinetics. Lower temperatures (0–20°C) reduce side reactions like hydrolysis, while longer reaction times (12+ hours) may degrade thermally sensitive intermediates .

How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?

Advanced Research Question

Discrepancies in NMR or IR spectra often arise from:

- Tautomerism: The equilibrium between imidoyl chloride and hydroxyimine forms can cause split peaks in ¹H NMR. Use low-temperature (e.g., –40°C) NMR to stabilize the dominant tautomer .

- Impurity profiling: Hyphenated techniques like LC-MS/MS distinguish byproducts. For example, trace hydroxylamine byproducts (from incomplete chlorination) show distinct [M+H]+ ions at m/z 172–175 .

Methodological Recommendation:

- X-ray crystallography: Resolves structural ambiguities. A related fluorobenzamide structure was confirmed via single-crystal X-ray diffraction (R-factor = 0.054) .

- 2D NMR (COSY, HSQC): Assigns coupling patterns for fluorine-proton interactions (e.g., ³JHF ~8 Hz) .

What safety protocols are critical when handling this compound?

Basic Research Question

Advanced Consideration:

- Air-sensitive handling: Store under inert gas (Ar/N₂) to prevent hydrolysis. Use Schlenk lines for transfers .

- Waste disposal: Neutralize with 10% sodium bicarbonate before disposal to avoid exothermic decomposition .

How does the fluorine substituent influence the reactivity of this compound in nucleophilic substitutions?

Advanced Research Question

The ortho-fluorine group:

- Electron-withdrawing effect: Increases electrophilicity at the imidoyl chloride carbon, accelerating reactions with amines or alcohols.

- Steric hindrance: The ortho position reduces accessibility, requiring polar aprotic solvents (e.g., DMF) to enhance nucleophile mobility.

Experimental Evidence:

In analogous compounds, fluorine at ortho positions increases reaction rates with piperidine by 2–3× compared to para-substituted analogs .

What analytical techniques are recommended for assessing the purity of this compound?

Basic Research Question

- HPLC: Use a C18 column with UV detection at 254 nm. Mobile phase: 70:30 acetonitrile/water + 0.1% TFA .

- Elemental analysis: Validate %C, %N, and %Cl to confirm stoichiometry (e.g., C₇H₄ClFNO requires C 44.82%, N 6.23%) .

Advanced Technique:

- High-resolution mass spectrometry (HRMS): Confirm molecular ion [M+H]+ at m/z 190.0245 (calc. 190.0248) with <3 ppm error .

How can researchers address low yields in large-scale syntheses of this compound?

Advanced Research Question

Scale-up challenges include:

- Exothermic reactions: Use jacketed reactors with controlled cooling (0–5°C) during reagent addition .

- Workflow optimization:

Case Study: A scaled synthesis (100 g) achieved 78% yield by maintaining SOCl₂ addition at ≤5°C and using continuous extraction .

What are the potential applications of this compound in medicinal chemistry?

Basic Research Question

The compound serves as:

- Pharmacophore precursor: Its reactive chloride enables conjugation to amines, forming protease inhibitors or kinase ligands .

- Fluorine tag: The ortho-F enhances bioavailability in PET tracer candidates .

Advanced Application:

- Targeted covalent inhibitors: The imidoyl chloride reacts with cysteine residues in enzymes (e.g., SARS-CoV-2 Mpro), as validated via molecular docking studies .

How do solvent and catalyst choices affect the stability of this compound?

Advanced Research Question

- Polar aprotic solvents (DMF, DCM): Stabilize the chloride via solvation; avoid protic solvents (e.g., MeOH) that induce hydrolysis .

- Catalyst selection: DMAP (4-dimethylaminopyridine) accelerates acylation but risks forming stable salts. Use substoichiometric amounts (5 mol%) .

Stability Data:

| Solvent | Half-life (25°C) | Degradation Product |

|---|---|---|

| DCM | 48 hours | Hydroxybenzimidamide |

| DMF | 72 hours | None (stable) |

What computational methods support the design of derivatives using this compound?

Advanced Research Question

- DFT calculations: Optimize transition states for SN2 reactions (e.g., B3LYP/6-31G* level) to predict regioselectivity .

- Molecular dynamics (MD): Simulate binding affinities in protein-ligand complexes (e.g., 20 ns simulations in GROMACS) .

How can researchers mitigate racemization in chiral derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.